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Compound of Interest

Tert-butyl (8-
Compound Name:
aminooctyl)carbamate

cat. No.: B2937729

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and
applications of N-Boc-octane-1,8-diamine (tert-butyl (8-aminooctyl)carbamate). This versatile
bifunctional linker is a valuable building block in medicinal chemistry and materials science,
particularly in the development of Proteolysis Targeting Chimeras (PROTACS).

Core Chemical Properties

N-Boc-octane-1,8-diamine is a yellow, low-melting solid at room temperature.[1][2] It is
characterized by an eight-carbon aliphatic chain functionalized with a primary amine at one
terminus and a tert-butoxycarbonyl (Boc)-protected amine at the other. This differential
protection allows for selective chemical modifications, making it a key component in multi-step
syntheses.

Table 1: Physicochemical Properties of N-Boc-octane-1,8-diamine
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Property Value Reference(s)
CAS Number 88829-82-7 [1]
Molecular Formula C13H2sN202 [2]
Molecular Weight 244.37 g/mol [2]
Melting Point 93-97 °C [1]
Appearance Yellow low melting solid [2]
Solubility Chloroform, Methanol [3]
Predicted Boiling Point 356.3£25.0 °C [3]
Predicted Density 0.942+0.06 g/cm3 [3]
Predicted pKa 12.94+0.46 [3]

Reactivity and Chemical Behavior

The chemical reactivity of N-Boc-octane-1,8-diamine is dictated by its two distinct functional
groups. The terminal primary amine is nucleophilic and readily reacts with electrophiles such as
carboxylic acids, activated NHS esters, and carbonyl compounds (aldehydes and ketones) to
form amides, sulfonamides, and imines, respectively.[3]

The Boc-protecting group is stable under basic and nucleophilic conditions but can be readily
cleaved under mild acidic conditions (e.qg., trifluoroacetic acid (TFA) in dichloromethane (DCM)
or hydrochloric acid (HCI) in an organic solvent) to reveal the second primary amine. This
orthogonal reactivity is fundamental to its utility as a linker.[3]

Spectroscopic Data

While specific experimental spectra for N-Boc-octane-1,8-diamine are not publicly available,
the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for N-Boc-octane-1,8-diamine
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Spectroscopy Expected Peaks and Assignments

Signals corresponding to the -(CHz)s- alkyl
chain protons (broad multiplet, ~1.2-1.6 ppm), -
CHz- adjacent to the free amine (~2.7 ppm), -

1H NMR CHz2- adjacent to the Boc-protected amine (~3.1
ppm), the NH of the carbamate (broad singlet,
~4.5-5.5 ppm), and the tert-butyl protons
(singlet, ~1.4 ppm).

Signals for the carbons of the alkyl chain (~26-
42 ppm), the carbon of the tert-butyl group (~28

13C NMR ppm), the quaternary carbon of the tert-butyl
group (~79 ppm), and the carbonyl carbon of
the carbamate group (~156 ppm).

N-H stretching of the primary amine (~3300-
3400 cm™1, two bands), N-H stretching of the
carbamate (~3300 cm~1), C-H stretching of the
alkyl chain (~2850-2950 cm~1), N-H bending of
the primary amine (~1600 cm™1), and C=0
stretching of the carbamate (~1680-1700 cm™1).

FT-IR (cm™1)

The molecular ion peak [M]* at m/z = 244. The
fragmentation pattern would likely show losses
Mass Spec. (El) of the tert-butyl group ([M-57]%), the Boc group
(IM-101]%), and characteristic fragmentation of

the alkyl chain.

Experimental Protocols
Synthesis of N-Boc-octane-1,8-diamine (Mono-Boc
Protection)

A common and effective method for the synthesis of N-Boc-octane-1,8-diamine is the selective
mono-Boc protection of 1,8-diaminooctane. A reported yield for this transformation is 60%.[4]
The following protocol is adapted from established methods for the mono-Boc protection of
diamines.[4][5]
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Protocol 1: Mono-Boc Protection using in-situ HCI Generation

Materials:

e 1,8-diaminooctane

e Anhydrous methanol

e Chlorotrimethylsilane (MesSiCl)

o Di-tert-butyl dicarbonate ((Boc)z20)

e Water

o Diethyl ether

e Sodium hydroxide (NaOH)

¢ Dichloromethane (DCM)

e Anhydrous sodium sulfate (Na2S0a4)

¢ Round-bottom flask

e Magnetic stirrer

e |ce bath

Standard glassware for extraction and filtration

Procedure:

e Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,8-diaminooctane (1
equivalent) in anhydrous methanol in a round-bottom flask at 0 °C.

» Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white
precipitate of the diamine monohydrochloride may form.
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Allow the reaction mixture to warm to room temperature and stir for a brief period to ensure
complete formation of the monohydrochloride salt.

Add a small amount of water (e.g., ~1 mL per 150 mL of methanol) followed by a solution of
di-tert-butyl dicarbonate (1 equivalent) in methanol.

Stir the mixture at room temperature for 1 hour, monitoring the reaction progress by a
suitable method (e.g., TLC).

Upon completion, dilute the reaction mixture with water.

Wash the aqueous layer with diethyl ether to remove any di-Boc-protected byproduct.
Adjust the pH of the aqueous layer to >12 with a NaOH solution.

Extract the product into dichloromethane (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield the N-Boc-octane-1,8-diamine product.

Work-up & Purification

Adjust pH > 12 Dry (Na:S0:) &
[ H Dilute with H20 )—»[ Wash with E:O j—»[ th NaOH Extract with DOM |—{ DL TEoN & |
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Caption: Experimental workflow for the synthesis of N-Boc-octane-1,8-diamine.

Applications in Drug Development: PROTACs

A primary application of N-Boc-octane-1,8-diamine is as a linker in the synthesis of PROTACSs.
PROTACSs are heterobifunctional molecules that induce the degradation of a target protein of
interest (POI) by recruiting an E3 ubiquitin ligase.

The PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3
ligase (e.g., VHL or Cereblon), and a linker that connects the two. The linker's length and
composition are critical for the formation of a stable ternary complex between the POI and the
E3 ligase, which is necessary for the ubiquitination and subsequent proteasomal degradation
of the POI.

N-Boc-octane-1,8-diamine provides a flexible eight-carbon linker. Its bifunctional nature allows
for the sequential attachment of the POI and E3 ligase ligands.
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Click to download full resolution via product page
Caption: Signaling pathway of PROTAC-mediated protein degradation.

Safety and Handling

N-Boc-octane-1,8-diamine is harmful if swallowed, in contact with skin, or if inhaled. It causes
skin irritation and serious eye irritation, and may cause respiratory irritation.[1] Appropriate
personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should
be worn when handling this compound. Work should be conducted in a well-ventilated area or
a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Tert-butyl (8-aminooctyl)carbamate | C13H28N202 | CID 4086223 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2.rsc.org [rsc.org]

¢ 3. uanlch.vscht.cz [uanich.vscht.cz]

e 4.88829-82-7|tert-Butyl (8-aminooctyl)carbamate|BLD Pharm [bldpharm.com]
o 5. tert-Butyl carbamate [webbook.nist.gov]

¢ To cite this document: BenchChem. [N-Boc-octane-1,8-diamine: A Comprehensive Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2937729#n-boc-octane-1-8-diamine-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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